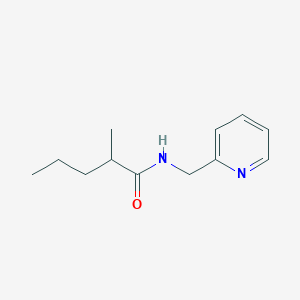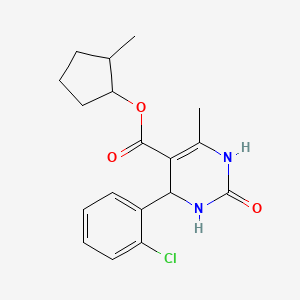![molecular formula C15H18N2O4 B4893640 methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate, also known as MOPPP, is a chemical compound that belongs to the class of phenylpropanoids. It has been widely studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate has been extensively studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, it has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, it has been shown to modulate the immune response and to have anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation, such as protein kinase C and phosphatidylinositol 3-kinase. It has also been suggested that it works by modulating the activity of certain signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor. In neurology, it has been shown to improve cognitive function by reducing oxidative stress and inflammation in the brain. In immunology, it has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a well-defined chemical structure, which makes it easy to study its biological effects. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for the study of methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate. One direction is to further elucidate its mechanism of action, particularly in cancer cells. Another direction is to study its potential therapeutic applications in other fields, such as cardiovascular disease and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate in different experimental settings.
Métodos De Síntesis
Methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate can be synthesized through a multistep process involving the reaction of 2-bromoacetophenone with pyrrolidine, followed by the reaction of the resulting compound with 2-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Propiedades
IUPAC Name |
methyl 3-oxo-3-[2-(pyrrolidine-1-carbonyl)anilino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-14(19)10-13(18)16-12-7-3-2-6-11(12)15(20)17-8-4-5-9-17/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYUYWKSCFPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-{[2-(pyrrolidin-1-ylcarbonyl)phenyl]amino}propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
